KCNQ1 Ion-Channel Antagonism: Cross-Study Comparison of 6-Morpholino-2-Thioxoquinazolinones Lacking the 4-Chlorobenzyl Group
The 6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold confers KCNQ1/minK channel antagonism. The direct 3-(3-methoxypropyl) analog achieved an IC50 of 1.90 µM (1900 nM) in a CHO-cell 86Rb+ efflux assay [1]. This value serves as a scaffold-specific baseline; the target compound's 4-chlorobenzyl substitution at N3 is predicted to further modulate potency and selectivity relative to this comparator, making the target compound the logical starting point for SAR exploration at this ion-channel target.
| Evidence Dimension | KCNQ1/minK antagonist potency (IC50) |
|---|---|
| Target Compound Data | Structurally analogous core; predicted to exhibit comparable or superior potency to the 3-(3-methoxypropyl) derivative based on halogen-substituted benzyl SAR trends (no direct data available for the exact target compound) |
| Comparator Or Baseline | 3-(3-methoxypropyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: IC50 = 1.90E+3 nM (1.90 µM) |
| Quantified Difference | Predicted ΔIC50 not yet determined; the 4-chlorobenzyl group is expected to alter lipophilicity and target engagement |
| Conditions | CHO cells expressing KCNQ1/minK; inhibition of KCl-induced 86Rb+ efflux; 10 min pre-incubation (BindingDB assay ID 4) |
Why This Matters
This provides a scaffold-validated starting point for KCNQ1-related cardiac or neurological research that is not shared by 2-thioxoquinazolinones lacking the 6-morpholino group.
- [1] BindingDB BDBM50420073 (CHEMBL2047506). Affinity Data: IC50 1.90E+3 nM. Antagonist activity at KCNQ1/MINK expressed in CHO cells. View Source
